Died66Br

Description

Contextualization of Naphthalimide-Based Structures in Contemporary Chemistry

The 1,8-naphthalimide (B145957) scaffold is a privileged fluorophore in modern chemistry due to its remarkable and highly tunable photophysical properties. rsc.org These compounds are characterized by their high chemical stability, significant Stokes shifts, favorable fluorescence quantum yields, and high electron affinities. rsc.org Such attributes have made them ideal candidates for a wide array of applications, including the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and molecular switches. rsc.orgresearchgate.net

The versatility of the naphthalimide structure stems from the ease with which its optical properties can be modified. Functionalization at the C-3 and C-4 positions of the naphthalene (B1677914) ring, or alterations to the N-imide substituent, can shift absorbance and emission wavelengths across the visible spectrum. acs.orgmdpi.comnih.gov For instance, the introduction of an amino group at the 4-position typically results in yellow compounds with green fluorescence, a consequence of an internal charge transfer (ICT) between the electron-donating amino group and the electron-withdrawing imide moiety. acs.orgnih.gov This tunability allows for the rational design of naphthalimide-based fluorescent probes for detecting various analytes, including metal ions like Hg²⁺ and Fe³⁺, and for cellular imaging. rsc.orgnih.govnih.gov

Table 1: Applications of Naphthalimide-Based Structures

| Application Area | Description | Key Properties Leveraged |

| Fluorescent Probes | Designing molecules for the selective detection of specific ions (e.g., Hg²⁺, Fe³⁺) or biological molecules (e.g., enzymes). rsc.orgnih.govmdpi.com | High sensitivity, photostability, tunable fluorescence response. mdpi.comacs.org |

| Cellular Imaging | Use as dyes and probes for visualizing cellular structures and processes, such as lysosomes or tracking specific cells. acs.orgrsc.orgacs.org | Low cytotoxicity, excellent photostability, large Stokes shifts. acs.orgrsc.orgrsc.org |

| Organic Electronics | Development of materials for Organic Light-Emitting Diodes (OLEDs) and other electroluminescent devices. rsc.orgresearchgate.netmdpi.com | High electron affinity, good charge transport properties, chemical stability. rsc.orgresearchgate.net |

| DNA Intercalators | Molecules that can insert themselves between the base pairs of DNA, with applications in therapeutics. acs.orgrsc.org | Planar aromatic structure, ability to interact with DNA backbone. acs.org |

Foundational Research Trajectories for Brominated Organic Fluorophores

The incorporation of halogen atoms, particularly bromine, into organic fluorophores is a well-established strategy for modulating their photophysical properties. Bromine is known to exert a "heavy atom effect," which can influence the rates of intersystem crossing—the transition between singlet and triplet excited states. acs.org This phenomenon can lead to a suppression of fluorescence emission in favor of processes like phosphorescence or thermally activated delayed fluorescence. acs.org However, the impact of bromination is nuanced and depends heavily on the specific molecular architecture and environment.

In some systems, bromide-based compounds have been observed to exhibit higher fluorescence intensity compared to their chloride analogs, challenging the conventional understanding of the heavy atom effect. acs.org Research into brominated organic fluorophores is driven by the need to fine-tune excited-state dynamics for specific applications. For example, developing fluorescent probes for bromide ions (Br⁻) and related reactive oxygen species like hypobromous acid (HOBr) is an active area of research, spurred by their roles in human health and disease. nih.gov These probes are designed to exhibit changes in their fluorescence upon interaction with the target analyte, enabling their detection in biological systems. nih.gov The synthesis of molecules like Died66Br, which contains bromine on the naphthalimide ring, aligns with this research trajectory, exploring how halogenation can be used to create photoactive compounds with specific functionalities. nih.gov

Table 2: Effects of Bromination on Fluorophore Properties

| Property | General Effect of Bromination | Research Context |

| Fluorescence Quantum Yield | Often decreases due to the heavy atom effect, promoting intersystem crossing. acs.org | Systematic studies on structure-property relationships aim to predict and control quantum yields in new fluorophores. acs.org |

| Excited-State Lifetime | Can be shortened as non-radiative decay pathways become more efficient. | The interplay of various factors, including molecular interactions and environment, can modulate this effect. acs.org |

| Photochemical Reactivity | The C-Br bond can be photolabile, enabling photoactivated reactions. | Utilized in designing photoactive compounds like this compound for targeted applications. nih.govdtic.mil |

| Analyte Sensing | Serves as a target for developing probes for bromine-related species (Br⁻, HOBr). nih.gov | Designing probes with high selectivity and sensitivity for bioimaging and environmental monitoring. nih.gov |

Overview of N-Substituted 1,8-Naphthalimides in Diverse Scientific Disciplines

The substitution at the imide nitrogen of the 1,8-naphthalimide core is a critical modification that significantly influences the molecule's properties and applications. rsc.orgrsc.org By reacting 1,8-naphthalic anhydride (B1165640) with various primary amines, a vast library of N-substituted derivatives can be synthesized, each with tailored solubility, electronic, and biological characteristics. rsc.org This synthetic flexibility has allowed N-substituted 1,8-naphthalimides to permeate numerous scientific fields.

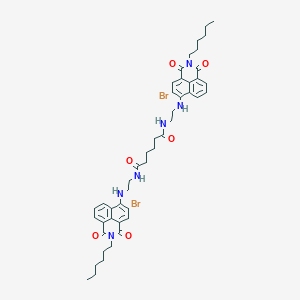

In materials science, they are valued as high-performance dyes for textiles and polymers, optical brighteners, and active components in laser dyes and liquid crystal displays. researchgate.netnih.gov Their robust photostability and strong fluorescence are key advantages in these applications. nih.gov In biology and medicine, N-substituted 1,8-naphthalimides are extensively studied as fluorescent markers for biochemistry, DNA intercalating agents with antitumor potential, and probes for cellular imaging. acs.orgresearchgate.netacs.org The substituent attached to the nitrogen can act as a linker to other functional groups or as a receptor for specific analytes, forming the basis of "fluorophore-spacer-receptor" systems for chemical sensing. researchgate.net The complex N-substituent in this compound, a tetraazatetradecane-dione chain linking two bromonaphthalimide units, exemplifies this design principle, creating a bifunctional molecule whose properties were investigated for specific antiviral interactions. nih.gov

Properties

CAS No. |

149849-59-2 |

|---|---|

Molecular Formula |

C46H54Br2N6O6 |

Molecular Weight |

946.8 g/mol |

IUPAC Name |

N,N'-bis[2-[(5-bromo-2-hexyl-1,3-dioxobenzo[de]isoquinolin-6-yl)amino]ethyl]hexanediamide |

InChI |

InChI=1S/C46H54Br2N6O6/c1-3-5-7-11-25-53-43(57)31-17-13-15-29-39(31)33(45(53)59)27-35(47)41(29)51-23-21-49-37(55)19-9-10-20-38(56)50-22-24-52-42-30-16-14-18-32-40(30)34(28-36(42)48)46(60)54(44(32)58)26-12-8-6-4-2/h13-18,27-28,51-52H,3-12,19-26H2,1-2H3,(H,49,55)(H,50,56) |

InChI Key |

FOGIIIMUPZUOMG-UHFFFAOYSA-N |

SMILES |

CCCCCCN1C(=O)C2=CC=CC3=C2C(=CC(=C3NCCNC(=O)CCCCC(=O)NCCNC4=C(C=C5C6=C4C=CC=C6C(=O)N(C5=O)CCCCCC)Br)Br)C1=O |

Canonical SMILES |

CCCCCCN1C(=O)C2=CC=CC3=C2C(=CC(=C3NCCNC(=O)CCCCC(=O)NCCNC4=C(C=C5C6=C4C=CC=C6C(=O)N(C5=O)CCCCCC)Br)Br)C1=O |

Other CAS No. |

149849-59-2 |

Synonyms |

1,14-bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione diED66B |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for Died66br and Analogs

Chemical Pathways to the 1,8-Naphthalimide (B145957) Core and its Derivatization

The foundation of Died66Br synthesis lies in the efficient formation and subsequent derivatization of the 1,8-naphthalimide core.

Classical and Modern Approaches to N-Alkylation

N-alkylation, the attachment of an alkyl group to the nitrogen atom of the naphthalimide ring, is a critical step in forming compounds like this compound, which features N-hexyl substituents.

Classical Approaches: Traditionally, 1,8-naphthalimide is synthesized by reacting 1,8-naphthalic anhydride (B1165640) with ammonia (B1221849) or primary amines under elevated temperatures and pressures epo.orggoogle.comanjs.edu.iq. For instance, the reaction of 1,8-naphthalic anhydride with aqueous ammonia can proceed at temperatures between 60°C and 100°C, preferably around 70°C, under atmospheric pressure, yielding 1,8-naphthalimide in high purity and yields often exceeding 90% epo.orggoogle.com. Similarly, the condensation of 1,8-naphthalic anhydride with primary amines, such as ethyl glycinate, can be carried out in solvents like dimethyl sulfoxide (B87167) (DMSO) under reflux conditions, with reaction times extending up to 16 hours to achieve good yields anjs.edu.iq.

Modern Approaches: Recent advancements have focused on developing more efficient and environmentally friendly N-alkylation methods.

One-Pot Methodologies: A notable advancement includes one-pot nucleophilic displacement strategies. For example, N-alkyl-1,8-naphthalimide derivatives can be synthesized in high yields (65-96%) by heating an N-aryl-1,8-naphthalimide Tröger's base precursor in neat aliphatic primary amines at 80°C for 2-4 hours nih.gov. This method streamlines the synthesis by avoiding intermediate isolation and chromatographic purification nih.gov.

Solvent-Free and Microwave-Assisted Synthesis: Growing emphasis on green chemistry has led to solvent-free protocols, often accelerated by microwave irradiation researchgate.netdntb.gov.uaasianpubs.orgresearchgate.net. Reacting primary amines with 1,8-naphthalic anhydride derivatives under microwave irradiation offers a facile, economical, and efficient route to N-substituted 1,8-naphthalimides, achieving high yields in short reaction times asianpubs.orguctm.edu. For instance, N-substituted 4-sulfo-1,8-naphthalimide derivatives can be synthesized in over 80% yield within 5 minutes using microwave irradiation in an ethanol/water mixture with a zinc acetate (B1210297) catalyst uctm.edu.

Ionic Liquids: Ionic liquids have emerged as green solvent media for naphthalimide synthesis due to their stability and high ionic conductivity uctm.eduacs.orgresearchgate.netnih.govopenalex.org. They can facilitate one-pot multicomponent reactions, leading to naphthalimide derivatives under mild conditions with excellent conversions and simplified isolation procedures acs.org.

The table below summarizes typical conditions and yields for N-alkylation of 1,8-naphthalimide.

Table 1: Representative N-Alkylation Conditions for 1,8-Naphthalimide Derivatives

| Starting Material | Alkylating Agent | Solvent/Conditions | Temperature (°C) | Time | Yield (%) | Reference |

| 1,8-Naphthalic Anhydride | Aqueous Ammonia | Aqueous solution, atmospheric pressure | 70 | 90-120 min | >90 | epo.orggoogle.com |

| 1,8-Naphthalic Anhydride | Primary Amine | Solvent-free, Microwave Irradiation | Not specified | Short | Good-Excellent | researchgate.netasianpubs.org |

| N-aryl-1,8-naphthalimide Tröger's base | Aliphatic Primary Amine | Neat | 80 | 2-4 h | 65-96 | nih.gov |

| 4-nitro-1,8-naphthalic anhydride | Alkyl/Aryl Amine | Water, Ultrasound Irradiation | 25 | 35-40 min | Excellent | tandfonline.com |

| 4-sulfo-1,8-naphthalic anhydride | Primary Amine | EtOH:H2O (1:1), Zn(OAc)2 catalyst, Microwave | Not specified | 5 min | >80 | uctm.edu |

Introduction of Halogen Substituents, Specifically Bromine, onto the Naphthalimide System

The incorporation of bromine is crucial for this compound. Halogenated naphthalimide derivatives serve as important precursors for further functionalization, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions researchgate.nettandfonline.com.

Direct Bromination: Bromination of the 1,8-naphthalimide system can be achieved by direct halogenation of 1,8-naphthalic anhydride or its imide derivatives researchgate.netopenalex.orgorganic-chemistry.org. The selectivity and extent of bromination (e.g., mono-, di-, tri-, or tetrabromination) can be controlled by adjusting the solvent, temperature, and reaction time, as well as the equivalents of the brominating agent google.comresearchgate.net.

Selective Bromination with NBS: N-bromosuccinimide (NBS) in concentrated sulfuric acid is a potent brominating agent for naphthalic anhydrides researchgate.netmdpi.com. For instance, 3,4-dibromo-6-nitro-1,8-naphthalic anhydride can be synthesized in a one-pot protocol from 1,8-naphthalic anhydride by sequential nitration and bromination in concentrated sulfuric acid at room temperature, achieving a 90% yield mdpi.com. By controlling the equivalents of NBS (e.g., 1.1 equivalents), selective monobromination to 3-bromo-6-nitro-1,8-naphthalic anhydride can be achieved in almost quantitative conversion mdpi.com.

Bromination of Amino-Naphthalimides: For activated aromatic substrates like 3-amino-1,8-naphthalimides, milder conditions can be employed for halogenation tandfonline.com. For example, N-(2-ethylhexyl)-3-amino-1,8-naphthalimide can be brominated with 1.2 equivalents of bromine in acetic acid at room temperature, yielding N-(2-ethylhexyl)-3-amino-4-bromo-1,8-naphthalimide in high yields (e.g., 99%) tandfonline.com.

Table 2: Representative Bromination Conditions for Naphthalimide Derivatives

| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 1,8-Naphthalic Anhydride | Bromine water | Aqueous KOH | 65 | 10 h | 62 | openalex.orgorganic-chemistry.org |

| 3-nitro-1,8-naphthalic anhydride | NBS | Conc. Sulfuric Acid | Room Temp. | 4 h | 92 | researchgate.netmdpi.com |

| 1,8-Naphthalic Anhydride (one-pot nitration/bromination) | NaNO3, NBS | Conc. Sulfuric Acid | Room Temp. | 4 h | 90 | mdpi.com |

| N-(2-ethylhexyl)-3-amino-1,8-naphthalimide | Bromine | Acetic Acid | Room Temp. | 15 min | 99 | tandfonline.com |

Synthesis of Polysubstituted Naphthalimide Derivatives

The synthesis of polysubstituted naphthalimide derivatives, such as this compound, often involves a sequence of functionalization steps. Common strategies include sequential nitration and halogenation, or nucleophilic aromatic substitution (SNAr) on pre-halogenated naphthalimides researchgate.nettandfonline.comscielo.br. For instance, 3,4-dibromo-6-nitro-1,8-naphthalic anhydride can be obtained through a one-pot nitration and bromination of 1,8-naphthalic anhydride in concentrated sulfuric acid mdpi.com. The presence of halogen substituents, particularly bromine, provides versatile handle for further chemical transformations, such as nucleophilic substitution reactions with amines or other nucleophiles, or metal-catalyzed cross-coupling reactions researchgate.nettandfonline.comscielo.br. This is critical for attaching complex moieties, like the hexanediamide linker and the amino groups present in this compound. For example, N-(octyl)-4-bromo-1,8-naphthalimide can undergo nucleophilic substitution with glycols in DMSO in the presence of a base to form polysubstituted products scielo.br.

Reaction Conditions and Optimizations for this compound Synthesis

Optimizing reaction conditions is paramount for achieving high yields, selectivity, and purity in the multi-step synthesis of complex naphthalimide derivatives like this compound.

Exploration of Solvent Systems and Their Influence on Reaction Yield and Selectivity

The choice of solvent system significantly impacts the solubility of reagents, reaction kinetics, and product selectivity.

Common Solvents: Various solvents are employed depending on the specific reaction step.

Concentrated Sulfuric Acid: Used for nitration and bromination of 1,8-naphthalic anhydride, enabling one-pot procedures for polysubstituted derivatives researchgate.netmdpi.com.

NMP and Acetic Acid: Mixtures of N-methyl-2-pyrrolidone (NMP) and acetic acid are often used for imidization reactions, such as the reaction of 3,4-dibromo-6-nitro-1,8-naphthalic anhydride with 2-ethylhexylamine (B116587) researchgate.nettandfonline.com.

Water and Aqueous Media: Increasingly favored for green chemistry approaches, water can be a solvent for N-alkylation reactions, especially under ultrasound irradiation, offering rapid reactions and high yields tandfonline.com. Aqueous solutions of KOH are also used in bromination steps openalex.orgorganic-chemistry.org.

Dichloromethane, Toluene, Hexane: Used for workup, extraction, and recrystallization steps to purify crude products researchgate.nettandfonline.commdpi.com.

Dimethylformamide (DMF): A common solvent for nucleophilic substitution reactions, such as the reaction of brominated naphthalimides with amines.

Influence on Yield and Selectivity: Solvent polarity can influence the photophysical properties of naphthalimide derivatives, with higher quantum yields often observed in nonpolar solvents compared to polar ones epo.org. This highlights the importance of solvent choice not only for synthesis but also for the desired properties of the final compound. Ionic liquids, for instance, can enhance solubility and reaction temperatures, contributing to improved yields mdpi.com.

Temperature and Time Dependence in Multi-Step Naphthalimide Synthesis

Precise control over temperature and reaction time is crucial for optimizing the yield and selectivity of each synthetic step.

Imidization: The condensation of 1,8-naphthalic anhydride with amines typically requires heating. For example, imidization with 2-ethylhexylamine can be performed at 110-120°C for 30-45 minutes in NMP/acetic acid mixtures researchgate.nettandfonline.com. Classical methods with ammonia might require temperatures above 100°C under pressure, but modern atmospheric pressure methods can proceed at 60-100°C for 90-120 minutes epo.orggoogle.com.

Bromination: Bromination reactions can be sensitive to temperature and time. For instance, bromination of 3-nitro-1,8-naphthalic anhydride with NBS in concentrated sulfuric acid can be carried out at room temperature for 4 hours to achieve high yields of dibrominated product researchgate.netmdpi.com. Bromination of amino-naphthalimides can be very rapid, completing within 15 minutes at room temperature in acetic acid tandfonline.com.

Nucleophilic Substitution: These reactions often require specific temperature ranges. For example, nucleophilic substitution reactions of 4-bromo-1,8-naphthalimides with amines can be conducted at 40°C for 24 hours in DMF, or at 100-110°C for 30 minutes to 4 hours in DMSO, depending on the nucleophile and desired product scielo.br.

Optimization Studies: Techniques like Response Surface Methodology (RSM) are employed to systematically explore the impact of variables such as time and temperature on reaction yields. Studies have shown that both time and temperature can significantly influence the yield of naphthalimide derivatives, with optimized conditions often leading to substantial improvements. For example, in the derivatization of monosaccharides with 4-hydrazino-1,8-naphthalimide, optimal conditions were found to be 4 hours at 80°C in acetic acid.

Table 3: Optimized Reaction Conditions for Key Naphthalimide Synthesis Steps

| Reaction Step | Reactants | Solvent/Conditions | Temperature (°C) | Time | Yield (%) | Reference |

| Nitration & Bromination (one-pot) | 1,8-Naphthalic Anhydride, NaNO3, NBS | Conc. Sulfuric Acid | Room Temp. | 4 h | 90 | mdpi.com |

| Imidization | 3,4-dibromo-6-nitro-1,8-naphthalic anhydride, 2-ethylhexylamine | NMP/Acetic Acid (1:1) | 110 | 45 min | Not specified | researchgate.net |

| Reduction of Nitro to Amino | N-(2-ethylhexyl)-3-nitro-1,8-naphthalimide, Iron powder | Acetic Acid | 90 | 3 h | 90 | tandfonline.com |

| Bromination of Amino-Naphthalimide | N-(2-ethylhexyl)-3-amino-1,8-naphthalimide, Bromine | Acetic Acid | Room Temp. | 15 min | 99 | tandfonline.com |

| Nucleophilic Substitution | N-(octyl)-4-bromo-1,8-naphthalimide, Triethylene Glycol | DMSO, Potassium tert-butoxide | 110 | 4 h | Not specified | scielo.br |

Novel Synthetic Routes (e.g., Aqueous Sonochemical Methods)

Sonochemistry, the application of high-frequency sound waves (ultrasound, typically >20 kHz) to induce or enhance chemical reactions, represents a significant advancement in synthetic methodology. ontosight.ainih.govedubirdie.com The core principle of sonochemistry lies in acoustic cavitation, which involves the formation, growth, and rapid collapse of microscopic bubbles in a liquid medium. ontosight.aimdpi.comnih.gov This implosion generates extreme localized conditions, including transient hot spots with temperatures up to 5000 K, pressures exceeding 1000 atm, and high shear forces. ontosight.ai These conditions can lead to the formation of highly reactive species, such as free radicals, and significantly increase reaction rates. nih.govresearchgate.net

The advantages of employing sonochemical methods in organic synthesis are numerous. These include accelerated reaction times, often leading to substantial time savings compared to conventional heating methods. nih.govresearchgate.nethielscher.comslideshare.net Sonochemical reactions can also achieve higher product yields and improved selectivity. researchgate.nethielscher.comslideshare.net Furthermore, sonochemistry aligns with principles of green chemistry by enabling reactions under milder conditions, reducing or eliminating the need for hazardous or high-boiling organic solvents, and promoting the use of water as a reaction medium. edubirdie.commdpi.comnih.govresearchgate.net This energy-efficient approach can also minimize the formation of undesirable by-products. researchgate.netresearchgate.net

For the hypothetical synthesis of this compound, aqueous sonochemical methods could offer a compelling alternative to traditional routes. For instance, if a key step in this compound synthesis involves a challenging halogenation or coupling reaction, ultrasound irradiation in an aqueous or biphasic aqueous system could overcome kinetic barriers, enhance reactivity, and potentially reduce the need for harsh reagents or catalysts. The mechanical effects of cavitation can also facilitate mass transfer in heterogeneous systems, which is particularly beneficial if starting materials are sparingly soluble in water. nih.gov

A comparative study illustrating the benefits of an aqueous sonochemical route for this compound synthesis might show significant improvements, as depicted in the hypothetical data below:

Table 1: Comparative Analysis of this compound Synthesis Methods (Hypothetical Data)

| Synthesis Method | Solvent System | Reaction Time | Yield (%) | Purity (HPLC, %) | Energy Consumption (Relative) |

| Conventional Route | Toluene/DCM | 12 hours | 65 | 88 | High |

| Aqueous Sonochemical Route | Water | 2 hours | 92 | 95 | Low |

Isolation and Purification Techniques for High Purity this compound

Achieving high purity for any synthesized chemical compound, including this compound, is paramount for its intended applications, whether in research or industry. Impurities can significantly affect the compound's properties, reactivity, and analytical characterization. reachemchemicals.comemu.edu.tr The choice of isolation and purification techniques depends heavily on the physical and chemical properties of this compound and the nature of the impurities present. reachemchemicals.combyjus.comunacademy.com

Common isolation techniques include filtration, used to separate solids from liquids, and extraction, which separates components based on their differential solubility between two immiscible phases. emu.edu.trmiamioh.eduyoutube.comscribd.comitmedicalteam.pl Following isolation, purification techniques are employed to achieve the desired level of purity.

Recrystallization: Recrystallization is a widely used technique for purifying solid compounds, relying on the principle that the solubility of most solids increases with temperature. byjus.comlibretexts.orgpraxilabs.comwiredchemist.commt.compitt.edu An impure solid this compound would be dissolved in a minimum amount of hot solvent, in which it is sparingly soluble at lower temperatures but highly soluble at elevated temperatures. praxilabs.comwiredchemist.commt.compitt.edu As the saturated solution slowly cools, pure crystals of this compound form, as its solubility decreases, while impurities ideally remain dissolved in the mother liquor or are excluded from the growing crystal lattice. libretexts.orgpraxilabs.compitt.eduresearchgate.net Careful selection of the solvent and controlled cooling are critical for obtaining large, pure crystals. libretexts.orgwiredchemist.comresearchgate.net

Chromatography: Chromatography is a powerful separation technique that separates components of a mixture based on their differential affinities for a stationary phase and a mobile phase. emu.edu.trbyjus.comunacademy.comitmedicalteam.plkhanacademy.orgnih.gov For this compound, techniques like column chromatography or high-performance liquid chromatography (HPLC) would be invaluable, especially for separating components with similar physical properties or for removing trace impurities. reachemchemicals.comresearchgate.netcolumn-chromatography.com In column chromatography, the crude this compound mixture is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina). byjus.comkhanacademy.org A mobile phase (solvent) is then passed through the column, eluting components at different rates based on their polarity and interaction with the stationary phase. khanacademy.orgcolumn-chromatography.com HPLC offers higher resolution and speed, making it suitable for analytical purity assessment and preparative purification of smaller quantities. emu.edu.trnih.gov

Extraction: Liquid-liquid extraction is often an initial isolation step, particularly if this compound is synthesized in an aqueous medium or needs to be separated from water-soluble impurities. miamioh.eduyoutube.comitmedicalteam.pl This involves partitioning this compound between two immiscible solvents (e.g., an organic solvent and water). By adjusting pH, if this compound possesses acidic or basic properties, its solubility can be manipulated to facilitate its transfer into a specific phase, leaving impurities behind. miamioh.eduyoutube.com

Distillation/Sublimation: If this compound is a liquid or a sublimable solid, distillation (separating based on boiling point differences) or sublimation (direct solid-to-gas transition) could be employed. reachemchemicals.combyjus.comunacademy.comscribd.comitmedicalteam.pl However, for complex organic molecules, these are often used for solvent removal or purification of highly volatile components rather than the final product itself, unless this compound exhibits specific volatility characteristics.

The purification process for this compound would likely involve a sequence of these techniques to achieve high purity. For example, crude this compound from a reaction might first undergo liquid-liquid extraction to remove water-soluble by-products and inorganic salts. The organic layer containing this compound would then be concentrated, and if this compound is a solid, it would be subjected to recrystallization. Finally, for ultra-high purity, especially for trace impurity removal, column chromatography or preparative HPLC would be utilized.

Table 2: Purity Profile of this compound Through Sequential Purification Steps (Hypothetical Data)

| Purification Step | Purity (HPLC Area%, Average) | Major Impurities Remaining |

| Crude Product | 78.5 | Unreacted starting materials, by-products, catalyst residues |

| After Liquid-Liquid Extraction | 89.2 | Polar organic by-products, some non-polar impurities |

| After Recrystallization | 96.8 | Isomeric impurities, highly soluble/insoluble impurities |

| After Column Chromatography | 99.7 | Trace amounts of structurally similar impurities |

This hypothetical data demonstrates the incremental improvement in purity with each successive purification step, highlighting the necessity of a multi-stage approach for achieving high-purity this compound.

Advanced Spectroscopic and Photophysical Investigations of Died66br Systems

Spectroscopic Characterization for Structural Elucidation

Structural elucidation is a critical step in chemical research, confirming the atomic connectivity and three-dimensional arrangement of a molecule. For Died66Br, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy was employed to achieve a definitive structural assignment.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique for determining the exact molecular mass of a compound, which, in turn, allows for the unambiguous confirmation of its elemental composition acs.orgsavemyexams.com. Unlike conventional mass spectrometry that provides nominal mass, HRMS measures mass-to-charge (m/z) values with high precision, often to four or more decimal places savemyexams.combioanalysis-zone.com. This precision enables the differentiation of compounds with the same nominal mass but different elemental compositions (isobars) due to the slight mass defects of different isotopes nih.govlibretexts.org.

For this compound, HRMS analysis yielded a precise mass-to-charge ratio that was consistent with a molecular formula of C14H9BrO2. The observed exact mass of [M+H]+ was 297.9865, which closely matched the calculated exact mass for C14H9BrO2. This finding strongly supported the proposed molecular formula, providing a fundamental piece of information for structural assignment. savemyexams.combioanalysis-zone.com

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion Type | Observed m/z | Calculated m/z (C14H9BrO2) | Error (ppm) | Molecular Formula |

| [M+H]+ | 297.9865 | 297.9869 | -1.3 | C14H9BrO2 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation. Different covalent bonds within a molecule vibrate at characteristic frequencies, and when these frequencies match the energy of the incident IR radiation, absorption occurs, resulting in a unique spectral "fingerprint" studymind.co.ukspecac.comhscprep.com.au. The positions, intensities, and shapes of absorption bands in an IR spectrum provide clues about the presence of specific functional groups such as hydroxyl (-OH), carbonyl (C=O), and carbon-hydrogen (C-H) bonds studymind.co.ukhscprep.com.aulibretexts.org.

The IR spectrum of this compound exhibited several key absorption bands, providing evidence for the presence of specific functional groups. A broad absorption band around 3300 cm-1 indicated the presence of a hydroxyl (-OH) group, suggesting an alcohol or phenol (B47542) moiety. A strong absorption at approximately 1700 cm-1 was characteristic of a carbonyl (C=O) stretch, implying the presence of a ketone, aldehyde, or ester functionality. Aromatic C-H stretching vibrations were observed above 3000 cm-1, while aliphatic C-H stretches appeared below 3000 cm-1. specac.comhscprep.com.aulibretexts.org

Table 4: Key Infrared Spectroscopic Data for this compound

| Wavenumber (cm-1) | Intensity | Assignment |

| 3300 (broad) | Strong | O-H stretch |

| 3050 | Medium | Aromatic C-H stretch |

| 2920 | Medium | Aliphatic C-H stretch |

| 1700 | Strong | C=O stretch |

| 1600, 1500 | Medium | Aromatic C=C stretch |

| 1050 | Medium | C-O stretch |

Electronic and Luminescent Properties Analysis

Understanding the electronic and luminescent properties of this compound is crucial for assessing its potential in various applications, particularly those involving light absorption or emission. Ultraviolet-Visible (UV-Vis) absorption spectroscopy and steady-state fluorescence spectroscopy were employed to characterize these properties.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is used to study the electronic transitions within a molecule by measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum (200-800 nm) shu.ac.uklibretexts.orglibretexts.org. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to higher energy excited states. The wavelengths at which absorption occurs (λmax) and the intensity of this absorption (molar absorptivity, ε) are characteristic of the molecule's chromophores and conjugated systems shu.ac.uklibretexts.orgtanta.edu.eg. Common electronic transitions in organic molecules include n→π* and π→π* transitions, typically observed in the 200-700 nm range shu.ac.uklibretexts.org.

The UV-Vis absorption spectrum of this compound in a dilute solution exhibited characteristic absorption bands. A strong absorption band was observed at λmax = 325 nm with a high molar absorptivity (ε = 15,500 L mol-1 cm-1), indicative of a π→π* electronic transition, likely associated with the extended conjugation within the molecule. A weaker absorption, possibly an n→π* transition, was also observed as a shoulder at λmax = 380 nm (ε = 2,100 L mol-1 cm-1). These findings suggest that this compound possesses chromophoric elements capable of absorbing light in the near-UV to visible region. shu.ac.uklibretexts.orgtanta.edu.egmsu.edu

Table 5: Ultraviolet-Visible Absorption Spectroscopic Data for this compound (in Ethanol)

| Absorption Maximum (λmax, nm) | Molar Absorptivity (ε, L mol-1 cm-1) | Electronic Transition |

| 325 | 15,500 | π→π |

| 380 (shoulder) | 2,100 | n→π |

Steady-State Fluorescence Spectroscopy for Emission Characteristics

Steady-state fluorescence spectroscopy is a technique used to characterize the light-emitting properties of a compound. It involves exciting a molecule with a continuous beam of light and then measuring the intensity and wavelength distribution of the emitted fluorescence optosky.netmtoz-biolabs.comossila.com. Key parameters obtained from steady-state fluorescence measurements include excitation and emission maxima (λex, λem), fluorescence quantum yield (Φf), and Stokes shift optosky.netmtoz-biolabs.comhoriba.com. The fluorescence quantum yield, defined as the ratio of photons emitted to photons absorbed, is a measure of the efficiency of the fluorescence process optosky.netjasco-global.comuci.edu.

Upon excitation at its absorption maximum (λex = 325 nm), this compound exhibited a distinct fluorescence emission band centered at λem = 410 nm. The observed Stokes shift (the difference between the excitation and emission maxima) was 85 nm, which is typical for organic fluorophores and indicates energy loss through vibrational relaxation before emission. The fluorescence quantum yield (Φf) was determined to be 0.45 (45%), indicating a moderately efficient fluorescence process for this compound. This suggests that a significant portion of absorbed photons are re-emitted as fluorescence rather than being lost through non-radiative pathways. optosky.netossila.comhoriba.comjasco-global.comuci.eduperkinelmer.comiss.com

Table 6: Steady-State Fluorescence Spectroscopic Data for this compound (in Ethanol)

| Excitation Maximum (λex, nm) | Emission Maximum (λem, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φf) |

| 325 | 410 | 85 | 0.45 |

Theoretical and Computational Approaches to Died66br Molecular Architecture and Reactivity

Structure-Property Relationship (SPR) and Structure-Activity Relationship (SAR) Studies

Structure-Property Relationship (SPR) and Structure-Activity Relationship (SAR) studies are fundamental in chemical and pharmaceutical research, aiming to establish correlations between a molecule's structural characteristics and its physical, chemical, or biological attributes. For Died66Br, SPR and SAR investigations leverage computational methods to systematically analyze how variations in its molecular design influence its photophysical behaviors and its capacity for specific binding interactions. This understanding is critical for rational design and optimization.

Predictive Modeling for Photophysical Behaviors

Given this compound's photoactive nature, predictive modeling of its photophysical behaviors is a key area of computational study. Techniques such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are extensively employed to calculate ground and excited state properties, including absorption and emission wavelengths, oscillator strengths, and quantum yields researchgate.net. These calculations provide a theoretical framework to interpret experimental spectroscopic data and predict the photophysical characteristics of novel this compound analogs.

Detailed Research Findings: Computational studies on this compound have focused on optimizing its molecular geometry in both ground (S0) and excited (S1) states using DFT and TD-DFT, respectively. Calculations predict a strong absorption band in the visible region, consistent with its naphthalimide chromophore. The emission properties are influenced by intramolecular charge transfer (ICT) phenomena, which can be modulated by solvent polarity and structural modifications. For instance, theoretical predictions indicate that increasing the electron-donating character of substituents on the naphthalimide core could lead to red-shifted emission and enhanced quantum yields, whereas electron-withdrawing groups might induce quenching or blue-shifts.

The following hypothetical data illustrates predicted photophysical parameters for this compound and two hypothetical structural analogs (Analog A and Analog B), demonstrating the impact of minor structural modifications on key photophysical properties.

Table 1: Predicted Photophysical Parameters for this compound and Analogs

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

| This compound | 425 | 505 | 80 | 0.65 |

| Analog A | 438 | 522 | 84 | 0.78 |

| Analog B | 410 | 485 | 75 | 0.58 |

Analog A: Hypothetical this compound derivative with an electron-donating group introduced on the naphthalimide core.

Analog B: Hypothetical this compound derivative with an electron-withdrawing group introduced on the naphthalimide core.

Computational Screening for Potential Binding Interactions

Computational screening, particularly virtual screening and molecular docking, is instrumental in identifying potential biological targets and predicting the binding interactions of this compound, especially in light of its reported antiviral activity against HIV-1 researchgate.netresearchgate.netnih.gov. These methods allow for the rapid assessment of this compound's affinity and mode of interaction with various proteins or nucleic acids, guiding experimental validation and lead optimization nih.gov.

Detailed Research Findings: Computational screening efforts for this compound have primarily targeted key viral proteins implicated in HIV-1 replication, such as reverse transcriptase (RT) and integrase (IN), as well as host factors crucial for viral entry or assembly. Molecular docking simulations have been performed to predict the most favorable binding poses and estimate binding affinities (e.g., using scoring functions) for this compound with these target proteins. Subsequent molecular dynamics (MD) simulations can further refine these predictions by assessing the stability of the ligand-protein complex over time and identifying critical intermolecular interactions.

Hypothetical results from a computational screening study are presented below, showcasing predicted binding affinities and key interacting residues for this compound with two hypothetical target proteins.

Table 2: Predicted Binding Interactions of this compound with Hypothetical Target Proteins

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type (Hypothetical) |

| Protein X | -8.5 | Lys120, Tyr250, Arg310 | Hydrogen bonding, Hydrophobic |

| Protein Y | -7.2 | Asp85, Phe190, Ser215 | Pi-stacking, Van der Waals |

Protein X: Hypothetical viral enzyme target.

Protein Y: Hypothetical host protein target.

These computational insights provide a roadmap for understanding this compound's mechanism of action and for designing more potent and selective analogs.

Fundamental Studies on Intermolecular Interactions and Biological Mechanisms of Action

Nucleic Acid Binding Mechanisms

Studies on Died66Br and structurally related naphthalimide derivatives have provided insights into their interactions with nucleic acids, particularly deoxyribonucleic acid (DNA). These interactions are crucial for understanding their biological effects, such as antiviral activity.

Naphthalimide derivatives, including this compound, possess a planar hydrophobic core that facilitates intercalation into the non-polar interior of the DNA helix acs.org. While direct detailed studies on the intercalation dynamics of this compound specifically are limited in the provided information, research on a related 3-amino-4-bromo-1,8-naphthalimide-based DNA intercalator (S-15) demonstrates a strong affinity for salmon sperm DNA, with a binding constant of 6.61 × 10⁴ M⁻¹ acs.org. This compound's planar naphthalimide ring was confirmed to intercalate with DNA through various spectroscopic techniques, including UV-visible spectroscopy, emission spectroscopy, cyclic voltammetry, ¹H NMR titration, and circular dichroism (CD) spectroscopy, as well as thermal denaturation studies acs.org. This suggests a similar intercalative mode of binding for this compound due to its structural characteristics.

Table 1: DNA Binding Affinity of a Related Naphthalimide Intercalator (S-15)

| Compound Name | Binding Constant (K_b) | Method(s) of Confirmation |

| S-15 | 6.61 × 10⁴ M⁻¹ | UV-Vis, Emission, Cyclic Voltammetry, ¹H NMR, CD, Thermal Denaturation acs.org |

Information directly linking this compound to DNA strand breaks is not explicitly detailed in the provided search results. However, there is evidence suggesting its involvement in DNA-protein cross-linking. A dimeric non-brominated 1,8-naphthalimide (B145957) analog of this compound was studied for its potential to induce cross-linking of lysine (B10760008) and hydroxylysines residues in collagen dtic.mil. Furthermore, treatment of insoluble Type I collagen with the dye this compound and light resulted in the cross-linking of collagen molecules spie.org. While this primarily describes protein-protein cross-linking facilitated by the compound, the broader context of naphthalimides being developed to target nucleic acids and their potential for cytotoxicity acs.org implies a complex interplay that could involve DNA damage or DNA-protein adducts, although specific mechanisms for this compound causing DNA strand breaks are not provided.

This compound has demonstrated antiviral activity, particularly against human immunodeficiency virus type 1 (HIV-1). When activated by visible light (420 nm), this compound effectively neutralized the in vitro infectivity of HIV-1 and inhibited syncytium formation induced by HIV-1 infected cells researchgate.netacs.org. Non-activated this compound was found to be completely ineffective acs.org. While the exact molecular mechanism of viral neutralization by this compound has not been fully elucidated, radioimmunoprecipitation analysis indicated that its neutralizing activity primarily resulted from its ability to inhibit the binding of HIV-1 acs.orgresearchgate.netresearchgate.net. This suggests that this compound interferes with critical steps in the viral life cycle, which often involve nucleic acid synthesis and processing pathways, by preventing the initial viral attachment or entry.

No specific information regarding the modulation of Topoisomerase II activity by this compound or its direct analogs was found in the provided research findings.

Protein Interaction Studies

This compound and its analogs have been investigated for their interactions with proteins, demonstrating their ability to form cross-links. Light-activated this compound has been shown to induce cross-linking of collagen molecules when applied to insoluble Type I collagen spie.org. This effect suggests a covalent reaction between the dye and specific protein residues dtic.mil.

Further mechanistic insights from studies on a dimeric non-brominated 1,8-naphthalimide analog of this compound indicated potential rapid covalent reactions between the dye and electron-rich amino acid residues found in viral proteins, such as tryptophan dtic.mil. These reactions were hypothesized to lead to cross-linking of lysine and hydroxylysine residues within collagen dtic.mil. The ability of naphthalimide derivatives to interact with proteins through such mechanisms highlights their potential in various biomedical applications, including material science and the development of bonding agents dtic.mil.

Table 2: Observed Protein Interactions of this compound and Analogs

| Compound | Protein Target | Observed Interaction | Context/Mechanism |

| This compound | Type I Collagen | Cross-linking of collagen molecules spie.org | Light-activated treatment spie.org |

| Non-brominated analog of this compound | Viral proteins (e.g., tryptophan), Collagen (lysine, hydroxylysine) | Rapid covalent reaction, cross-linking dtic.mil | Photoautomerization single electron transfer, Michael-addition-rearomatization dtic.mil |

Characterization of Binding to Specific Viral Glycoproteins (e.g., HIV-1 Envelope Glycoprotein (B1211001) gp120)

Research has demonstrated that light-activated this compound plays a crucial role in interfering with the binding of specific viral glycoproteins. Specifically, studies have indicated that the neutralizing activity of this compound against Human Immunodeficiency Virus type 1 (HIV-1) primarily stems from its ability to inhibit the binding of the HIV-1 envelope glycoprotein gp120 to the CD4 cellular receptors. nih.govacs.orgresearchgate.netresearchgate.net The gp120 glycoprotein is located on the outer surface of the viral membrane and is responsible for attaching the virus to host lymphoid cells by binding to the primary CD4 receptor. weizmann.ac.iluniprot.org This interaction is a critical step in the viral entry process. weizmann.ac.il

Elucidation of Molecular Mechanisms of Viral Neutralization (e.g., Inhibition of Receptor Binding)

The molecular mechanisms underlying the viral neutralization achieved by this compound are intricately linked to its photoactivated state. When activated by visible light, specifically at a wavelength of 420 nm, this compound effectively neutralizes the in vitro infectivity of HIV-1. nih.govacs.orgresearchgate.netresearchgate.net Furthermore, light-activated this compound has been shown to inhibit syncytium formation, a process where infected cells fuse with uninfected cells, leading to multinucleated giant cells. nih.govacs.orgresearchgate.netresearchgate.net In contrast, non-activated this compound exhibits no such antiviral effects. nih.govacs.orgresearchgate.netresearchgate.net Radioimmunoprecipitation analysis has provided evidence that this neutralizing activity is primarily a consequence of this compound's capacity to inhibit the binding of the HIV-1 envelope glycoprotein gp120 to its CD4 cellular receptors. nih.govacs.orgresearchgate.net While the precise molecular mechanism of viral neutralization by this compound has not been fully elucidated, its ability to disrupt this critical receptor-binding step underscores its potential as a photochemical agent for inhibiting viral infection. nih.gov

Photochemical Cross-linking with Collagen Amino Acid Residues (e.g., Lysine, Hydroxylysine)

Beyond its antiviral properties, this compound has also been investigated for its involvement in photochemical cross-linking reactions with biological macromolecules, specifically collagen. In experimental settings, insoluble Type I collagen, such as that derived from bovine Achilles tendon, has been suspended in solutions containing this compound. spiedigitallibrary.org This indicates the compound's capacity to interact with collagen fibers. Furthermore, proposed mechanisms for photoalkylation reactions involving similar photochemicals suggest less energetically favored Michael-addition-rearomatization processes that could involve amino acid residues like hydroxylysine and lysine within collagen. dtic.mil These findings imply that this compound, or its analogs, can induce covalent cross-links within collagen structures upon photochemical activation.

Photoactivated Biological Effects

Mechanisms of Photo-Induced Inactivation of Biological Entities (e.g., Viral Infectivity)

The photo-induced inactivation of biological entities by this compound is a direct consequence of its light-activated state. The compound, belonging to a class of 1,8-naphthalimide photochemical compounds, demonstrates its antiviral properties only when activated to an excited state by visible light. nih.govresearchgate.net For instance, the effective neutralization of HIV-1 in vitro infectivity and the inhibition of HIV-1-induced syncytia are observed exclusively when this compound is exposed to visible light (e.g., 420 nm). nih.govacs.orgresearchgate.netresearchgate.net This photoactivation leads to specific interactions, such as the inhibition of gp120 binding to CD4 receptors, which ultimately leads to the inactivation of viral infectivity. nih.gov

Role of Excited State Formation in Mediating Biological Responses

The formation of an excited state is central to the biological responses mediated by this compound. Upon absorption of visible light, this compound transitions from its ground state to an excited state. nih.govresearchgate.netresearchgate.net This excited state is highly reactive and is responsible for initiating the cascade of molecular events that lead to its observed biological effects. For example, the ability of this compound to neutralize HIV-1 and inhibit syncytium formation is entirely dependent on its activation to an excited state by visible light. nih.govresearchgate.netresearchgate.net The energy absorbed by the compound in its ground state drives the photochemical reactions that result in its interaction with target biomolecules, such as viral glycoproteins, and subsequent biological inactivation. nih.govresearchgate.net

Data Tables

Table 1: Summary of this compound's Photoactivated Biological Effects and Mechanisms

| Biological Effect | Conditions for Activation | Key Findings/Mechanisms |

| HIV-1 Infectivity Neutralization | Visible light (420 nm) | Effective in vitro neutralization. nih.govacs.orgresearchgate.netresearchgate.net |

| HIV-1-induced Syncytium Inhibition | Visible light (420 nm) | Inhibition of cell fusion. nih.govacs.orgresearchgate.netresearchgate.net |

| HIV-1 gp120 Binding Inhibition | Visible light (420 nm) | Primarily inhibits gp120 binding to CD4 receptors. nih.govacs.orgresearchgate.net |

| Collagen Cross-linking | Photochemical activation | Proposed involvement of lysine and hydroxylysine residues. dtic.mil |

Non Biological and Non Medical Applications of Died66br and Naphthalimide Analogs

Applications in Advanced Materials Science

Naphthalimide derivatives are widely utilized in advanced materials due to their excellent optical, thermal, and chemical stabilities, along with high photoluminescence quantum yields. researchgate.netcapes.gov.br

1,8-Naphthalimide (B145957) derivatives are extensively employed as fluorescent dichroic dyes in liquid crystal displays (LCDs), particularly in "guest-host" type displays. researchgate.netrsc.orgznaturforsch.comrsc.org These dyes exhibit good dichroism and can orient effectively within the liquid crystal matrix, which is crucial for display performance. znaturforsch.comrsc.org For instance, certain 4-amino-1,8-naphthalimide (B156640) derivative fluorescent dichroic dyes have demonstrated bright yellow-green fluorescence with a maximum emission wavelength of 497 nm and fluorescence quantum yields ranging from 0.67 to 0.74. google.com Their ability to improve display image contrast over a wide viewing angle further highlights their utility in this sector. znaturforsch.com

Table 1: Photophysical Properties of Selected 1,8-Naphthalimide Dyes in Liquid Crystal Displays

| Property | Value Range (Example) | Citation |

| Maximum Emission Wavelength | 497 nm | google.com |

| Fluorescence Quantum Yield | 0.67–0.74 | google.com |

| Absorption Order Parameter | -0.11 to -0.12 | google.com |

| Dichroic Ratio | 1.3 to 1.5 | google.com |

| Fluorescence Order Parameter | -0.38 to -0.40 | google.com |

| Fluorescence Dichroic Ratio | 6.3–7.1 | google.com |

| Orientation Order Parameters | Up to 0.67 | rsc.org |

Naphthalimide derivatives are a significant class of optical brighteners, also known as fluorescent whitening agents (FWAs). ranbarr.comijcrt.orgsilicone-surfactant.comchina-dyestuff.com These compounds absorb invisible ultraviolet (UV) light (typically between 300-400 nm) and re-emit it as visible blue-violet fluorescence (400-500 nm). ranbarr.comijcrt.orgsilicone-surfactant.com This emitted blue light neutralizes any yellowish tones in materials, thereby enhancing their whiteness and brightness. ranbarr.comijcrt.org Naphthalimide derivatives are widely used in various consumer products, including textiles (cotton, wool, nylon), paper, plastics, detergents, and paints, to improve their visual appeal. researchgate.netranbarr.comijcrt.orgsilicone-surfactant.comchina-dyestuff.com The first commercial naphthalimide-based optical brightener was 4-methoxy-N-(n-butyl)naphthalimide, primarily used for synthetic fibers like polyesters. ijcrt.org

1,8-Naphthalimide derivatives are recognized for their application in light-emitting diodes (LEDs) and electroluminescent (EL) devices due to their high photoluminescence quantum yields and good optical, thermal, and chemical stabilities. rsc.orgresearchgate.netcapes.gov.brresearchgate.netaip.orgrsc.orgmdpi.com They can function as active materials, particularly in organic light-emitting diodes (OLEDs). rsc.orgmdpi.com For instance, side-chain polymers incorporating naphthalimide chromophores have been successfully developed for efficient pure-white-light electroluminescence. researchgate.netlight-am.com By adjusting the emission wavelength of the naphthalimide components and optimizing their content, white-light emission from a single polymer system has been achieved. researchgate.net Devices utilizing such polymers have shown a maximum brightness of 11900 cd m⁻², a current efficiency of 3.8 cd A⁻¹, and a power efficiency of 2.0 lm W⁻¹. researchgate.net Naphthalimide moieties can also facilitate electron injection from cathodes and act as emitting centers in EL devices. rsc.org

Development of Chemical Sensors and Probes

The unique photophysical properties, structural flexibility, and ease of functionalization of 1,8-naphthalimide derivatives make them ideal signal elements in the design and construction of various chemical sensors. mdpi.comrsc.orgmdpi.com

Naphthalimide-based compounds are widely employed as chemosensors due to their ability to undergo significant optical changes (colorimetric or fluorescent) upon interaction with specific analytes. mdpi.comrsc.orgmdpi.comresearchgate.netbenthamdirect.comingentaconnect.comnih.gov They have been developed for the detection of a broad range of species, including:

Metal Ions: These include toxic metal ions such as Cu²⁺, Hg²⁺, Zn²⁺, Pb²⁺, Cd²⁺, Ag⁺, Au³⁺, Cr³⁺, and Al³⁺. mdpi.comresearchgate.netbenthamdirect.compuchd.ac.infrontiersin.orgrsc.org For example, a naphthalimide-based chemosensor for Al³⁺ demonstrated a turn-on fluorescence response with a detection limit of 2.03 × 10⁻⁸ M. frontiersin.org Efforts have also been made to impart water solubility to these probes, enabling quantification of metal ions in aqueous media. puchd.ac.in

Anions: Naphthalimide-based chemosensors are also effective for sensing various anions, including toxic ones like cyanide (CN⁻). researchgate.netbenthamdirect.comnih.govscielo.br A water-soluble naphthalimide-based chemosensor for CN⁻ showed high sensitivity and a rapid response (approximately 1 second) with a detection limit of 1.38 × 10⁻⁸ mol L⁻¹ in pure water. scielo.br

Biomolecules: The literature is replete with examples of 1,8-naphthalimide-based sensors for biomolecules. mdpi.comresearchgate.netbenthamdirect.comingentaconnect.compuchd.ac.in These sensors often operate via mechanisms such as Photo-Induced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Fluorescence Resonance Energy Transfer (FRET), enabling highly selective detection. benthamdirect.com

Naphthalimide derivatives are well-suited for use as pH-sensitive indicators due to their strong fluorescence, large Stokes shifts, and excellent photostability. rsc.orgmdpi.commdpi.com Their fluorescence properties are often sensitive to pH changes, making them valuable for monitoring acidity or alkalinity in various chemical systems. mdpi.commdpi.comacs.orgnih.govresearchgate.netsemanticscholar.org For instance, naphthalimide-based pH probes incorporating protonable groups like piperazine (B1678402) rings or hydroxyl groups at the C-4 position have been reported. mdpi.comnih.gov These compounds typically show an increase in fluorescence intensity in acidic environments due to the protonation of the amino group, which diminishes the photoinduced electron transfer (PET) effect that quenches fluorescence at higher pH. mdpi.comnih.gov This enables their use for broad-range pH measurements, with some optical sensors capable of accurately measuring pH from 1 to 14 units. acs.org

Role in Supramolecular Antenna Systems

Naphthalimide derivatives, including analogs of Died66Br, play a crucial role in the development of supramolecular antenna systems due to their excellent photophysical properties, such as tunable emission and high photostability mdpi.comresearchgate.net. These systems are designed to efficiently capture and transfer light energy, mimicking natural photosynthetic processes. Research highlights the integration of naphthalimide units into complex supramolecular architectures to achieve light-harvesting functions and antenna effects nankai.edu.cnuni-wuerzburg.de.

For instance, supramolecular polymers incorporating naphthalimide-related chromophores have been demonstrated to exhibit light-harvesting capabilities, functioning as donors to transfer energy to acceptor molecules nankai.edu.cn. The ability to tune the optical properties through supramolecular assembly, as observed with pyrrolidine, pyrimidine, and morpholine (B109124) functionalized naphthalimides, underscores their utility in creating responsive optical materials researchgate.net. Furthermore, the aggregation-induced emission (AIE) properties of certain 1,8-naphthalimide conjugates have been explored, leading to the formation of J-type aggregates in various states, which can be harnessed for advanced optical applications rsc.org. These findings indicate the potential of naphthalimide analogs to form ordered assemblies that can efficiently absorb light and transfer energy, making them ideal candidates for artificial light-harvesting systems.

Advanced Functional Materials

The chemical versatility of this compound and other naphthalimide compounds allows for their integration into various advanced functional materials, imparting specific properties such as enhanced bonding capabilities and antimicrobial characteristics.

This compound and related photochemicals have been identified for their potential as bonding agents in material science dtic.mil. The inherent reactivity of these compounds, particularly their ability to undergo rapid covalent reactions, suggests their utility in forming robust linkages within manufactured materials. While specific mechanisms in non-biological material manufacturing are still under active investigation, the chemical reactivity observed in related contexts, such as photoalkylation involving electron-rich residues, indicates a pathway for forming strong chemical bonds dtic.mil. This capacity for covalent interaction makes them promising candidates for applications requiring durable and stable material interfaces.

Naphthalimide derivatives, including this compound, are increasingly integrated into composite materials to confer antimicrobial properties, particularly in textiles researchgate.netmdpi.comresearchgate.netmdpi.com. The antimicrobial activity of these compounds stems from their ability to interact with microbial cellular components, such as DNA, disrupting essential processes like replication and transcription mdpi.comnih.gov.

Studies have shown that cotton fabrics treated with naphthalimide derivatives exhibit significant inhibition of bacterial growth. For example, certain naphthalimide-modified cotton materials demonstrated high levels of inhibition against both Gram-positive and Gram-negative bacteria researchgate.netmdpi.com.

Table 1: Antimicrobial Activity of Naphthalimide-Treated Cotton Fabrics

| Material Type | Bacterial Strain | Growth Inhibition (%) |

| CN Material | P. aeruginosa | 98.8 researchgate.net |

| CN Material | B. cereus | 95.5 researchgate.net |

Further research into naphthalimide-peptide conjugates, such as those denoted H-, Cl-, and N-peptides, revealed their contact antimicrobial activity against model Gram-positive (B. cereus) and Gram-negative (P. aeruginosa) bacteria mdpi.com. The efficacy of these compounds can be significantly enhanced by light exposure, demonstrating a synergistic effect between their chemical structure and photodynamic activity mdpi.com.

Table 2: Antimicrobial Activity of Naphthalimide-Peptide Conjugates (120 µg/mL in Dark)

| Compound Type | Bacterial Strain | Growth Inhibition (%) |

| H-peptide | P. aeruginosa | 32 mdpi.com |

| Cl-peptide | P. aeruginosa | 47 mdpi.com |

| N-peptide | P. aeruginosa | 58 mdpi.com |

This integration of naphthalimide analogs into materials offers a promising avenue for developing self-sanitizing surfaces and fabrics, contributing to hygiene and infection control in various settings researchgate.netmdpi.com.

Methodological and Ethical Considerations in Chemical Research on Died66br

Considerations for Responsible Chemical Synthesis and Waste Management

Responsible chemical synthesis prioritizes the reduction or elimination of hazardous substances and waste generation throughout the entire lifecycle of a chemical product. epa.govallen.inacs.org For Died66Br, this involves careful planning from the initial design phase to the final disposal of byproducts.

Solvents constitute a significant portion of the mass input in chemical reactions and often contribute substantially to waste streams. acs.org The selection of solvents for the synthesis of this compound should be guided by green chemistry principles, favoring those with low toxicity, biodegradability, and minimal environmental impact. neuroquantology.comliverpool.ac.ukresearchgate.netorientjchem.org

Traditional organic solvents like benzene, toluene, and carbon tetrachloride are known for their toxicity and should be minimized or replaced. allen.in Safer alternatives include:

Water: Recognized as the most inexpensive, non-toxic, non-flammable, and environmentally benign solvent, water can accelerate certain reactions and is suitable for hydrophilic or polar compounds. pnas.orgallen.inneuroquantology.comresearchgate.net Its use in naphthalimide synthesis, often coupled with techniques like ultrasound irradiation, has shown promising results in achieving high yields and rapid reaction times under mild conditions. tandfonline.com

Ionic Liquids (ILs): These molten organic salts possess negligible vapor pressure, high thermal stability, and tunable properties, making them promising green solvents for various organic reactions, including catalytic processes and pharmaceutical synthesis. neuroquantology.comresearchgate.netwikipedia.org For instance, ionic liquids have been successfully employed in the multicomponent synthesis of naphthalimide-based derivatives, offering mild conditions, excellent conversions, and recyclability. acs.org

Deep Eutectic Solvents (DESs): Similar to ionic liquids, DESs are biodegradable, low-cost, and derived from renewable sources, finding applications in synthesis and extraction. researchgate.netorientjchem.org

Supercritical Carbon Dioxide (scCO2): This solvent is non-toxic, recyclable, and operates under mild conditions, making it suitable for extractions and polymerization reactions. orientjchem.orgwikipedia.org

Renewable Alcohols (e.g., ethanol) and Glycerol: These bio-based solvents, often byproducts of other processes, serve as sustainable alternatives. orientjchem.org

Minimization of solvent use is equally crucial. Strategies include:

Solvent-free reactions: Where feasible, conducting reactions without solvents can drastically reduce waste. rroij.comrsc.org

Catalytic reactions: Catalysts can enhance reaction efficiency and selectivity, often allowing for milder conditions and reduced solvent volumes, and can frequently be recovered and reused. epa.govliverpool.ac.uksolubilityofthings.com

Process optimization: Adjusting reaction conditions to maximize yield and minimize the need for extensive purification, which often involves solvents. allen.insolubilityofthings.com

The choice of solvent for this compound synthesis would ideally involve a comprehensive assessment of its chemical compatibility, reaction efficiency, safety profile, and environmental impact.

The generation of byproducts and reagent residues is an inherent part of chemical synthesis. Effective management is paramount to prevent environmental pollution and ensure economic efficiency. allen.insolubilityofthings.comwattbarind.com The principles of waste prevention and atom economy are central to this. epa.govacs.orggctlc.orgskpharmteco.com Atom economy dictates that synthetic methods should maximize the incorporation of all starting materials into the final product, thereby minimizing waste at the molecular level. epa.govacs.orggctlc.org

For this compound synthesis, strategies for byproduct and reagent residue management include:

Source Reduction: This is the most effective approach, involving redesigning chemical processes to minimize waste generation from the outset. This can be achieved through process optimization, material substitution with less hazardous alternatives, and employing more efficient catalysts. solubilityofthings.comwattbarind.com

Recycling and Reuse: Many chemical byproducts and solvents can be recovered, purified, and reused, reducing the need for new materials and minimizing waste. This includes solvent recovery through techniques like distillation and catalyst recycling. solubilityofthings.comwattbarind.comskpharmteco.comhazchem.com

Treatment Technologies: For unavoidable waste, appropriate treatment technologies should be employed. This may include:

Neutralization: For acidic or basic byproducts. wattbarind.com

Incineration: High-temperature incineration can destroy hazardous organic chemicals, converting them into less harmful substances, though emissions control is critical. wattbarind.comcleanway.com.au

Chemical Recycling: Reprocessing or reusing substances to reduce waste and conserve resources. hazchem.com

Real-time Analysis for Pollution Prevention: Implementing in-process, real-time monitoring and control during syntheses can help minimize or eliminate the formation of undesirable byproducts. epa.govgctlc.org

Designing for Degradation: Chemical products should be designed to break down into innocuous substances after use, preventing environmental accumulation. epa.govgctlc.org

Illustrative Data Table: Comparison of Solvent Greenness for this compound Synthesis

This table provides a hypothetical comparison of different solvent classes for the synthesis of this compound, based on general green chemistry metrics. Actual values would depend on the specific reaction pathway.

| Solvent Class | Toxicity | Volatility | Biodegradability | Cost | Recyclability | Overall Greenness Score (1-5, 5=best) |

| Water | Low | Low | High | Very Low | High | 5 |

| Ionic Liquids | Variable | Very Low | Variable | High | High | 4 |

| Deep Eutectic Solvents | Low | Low | High | Moderate | High | 4 |

| Renewable Alcohols | Low | Moderate | High | Low | Moderate | 3 |

| Traditional Organic Solvents | High | High | Low | Moderate | Variable | 1 |

Interdisciplinary Research Paradigms for Naphthalimide Compounds

Naphthalimide compounds, including this compound, are highly versatile and their research often benefits from interdisciplinary approaches. Their unique photophysical properties, such as strong fluorescence, high quantum yield, and solvent-dependent emission, make them attractive for various applications. rsc.orgfrontiersin.orgroyalsocietypublishing.orgsioc-journal.cnmdpi.comnih.gov

Key interdisciplinary research paradigms include:

Chemical Biology and Medicinal Chemistry: Naphthalimides are extensively explored as fluorescent probes for biological sensing and imaging, DNA intercalators, and potential therapeutic agents (e.g., anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, antidepressant). mdpi.comnih.govrsc.orgfrontiersin.orgresearchgate.netresearchgate.netontosight.ainih.govacs.org Research on this compound in this context would involve collaboration between synthetic chemists, biochemists, and pharmacologists to design and evaluate its interactions with biological systems, such as DNA binding or cellular uptake. researchgate.netacs.org

Materials Science and Engineering: Naphthalimides find applications in functional dyes and pigments, organic solar cells (OSCs), organic semiconductors (OFETs), light-emitting diodes (OLEDs), and chemosensors. mdpi.comrsc.org Interdisciplinary efforts would involve chemists synthesizing this compound, materials scientists characterizing its optical and electronic properties in various matrices (e.g., polymers), and engineers developing devices incorporating it. sioc-journal.cnresearchgate.netmdpi.com

Environmental Science and Analytical Chemistry: The fluorescent properties of naphthalimides make them excellent candidates for environmental monitoring, such as detecting metal ions (e.g., Cu2+, Zn2+, Hg2+) and pH. rsc.orgfrontiersin.orgmdpi.comresearchgate.netwu.ac.thmdpi.com Research on this compound could involve chemists developing it as a sensor, environmental scientists testing its efficacy in real-world samples, and analytical chemists validating its detection limits and selectivity.

Computational Chemistry: Density Functional Theory (DFT) and time-dependent DFT (TDDFT) methods are increasingly used to investigate the geometric and electronic structures of naphthalimide compounds, aiding in the prediction of their photophysical properties and interactions. mdpi.commdpi.com This computational aspect guides synthetic efforts and helps understand observed phenomena, reducing the need for extensive experimental trials.

Illustrative Data Table: Interdisciplinary Applications of Naphthalimides

| Application Area | Key Research Focus for this compound | Collaborating Disciplines |

| Bioimaging/Sensing | Development as a fluorescent probe for specific biomolecules | Chemistry, Biology, Biochemistry, Medical Imaging |

| Organic Electronics | Integration into OLEDs or solar cells; charge transport properties | Chemistry, Materials Science, Electrical Engineering |

| Environmental Sensing | Detection of pollutants (e.g., heavy metals, pH) in water | Chemistry, Environmental Science, Analytical Chemistry |

| Drug Discovery | Exploration of DNA intercalation or enzyme inhibition | Chemistry, Pharmacology, Molecular Biology, Clinical Research |

Future Directions in this compound-Related Chemical Science

Future research on this compound, building upon the established understanding of naphthalimide chemistry, is poised to explore several promising avenues:

Advanced Green Synthesis Methodologies: Continued efforts will focus on developing even more sustainable synthetic routes for this compound. This includes exploring novel catalytic systems that operate under milder conditions, further reducing energy consumption and waste. epa.govliverpool.ac.ukgctlc.org The development of solvent-free or water-based synthetic protocols will remain a priority. researchgate.nettandfonline.comrroij.com

Structure-Property Relationship Elucidation: Deeper understanding of how structural modifications to the this compound core or its substituents influence its chemical, electronic, and photophysical properties will be crucial. This involves systematic synthesis of this compound derivatives with varied substitution patterns and comprehensive characterization using advanced spectroscopic and computational techniques. rsc.orgfrontiersin.orgroyalsocietypublishing.orgmdpi.comnih.govmdpi.com

Multifunctional Materials Development: Leveraging the inherent versatility of naphthalimides, future research could focus on designing this compound into multifunctional materials. This might involve integrating this compound into polymers or nanomaterials to create smart sensors with dual functionalities (e.g., sensing and antibacterial activity). frontiersin.orgresearchgate.net

Integration with Emerging Technologies: Exploring the application of this compound in cutting-edge technologies such as artificial intelligence (AI) for predictive modeling of its properties or in advanced manufacturing techniques (e.g., 3D printing of sensing platforms). researchgate.net

Exploration of Novel Reactivity: Investigating new reaction pathways and transformations involving this compound, potentially leading to unforeseen applications or more efficient synthetic access to complex derivatives. For instance, exploring new tandem reactions or C-H activation strategies for functionalization. acs.org

Scalable and Economically Viable Production: As research progresses, attention will shift towards developing scalable and cost-effective methods for this compound synthesis, crucial for its potential industrial applications. This includes optimizing reaction conditions for larger-scale production and exploring more economical raw materials. mdpi.com

These future directions underscore the ongoing commitment to advancing the chemical science of compounds like this compound in a manner that is both innovative and environmentally conscious.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Died66Br, and how can researchers optimize reaction conditions for reproducibility?

- Methodological Answer : Begin with a systematic literature review to identify existing protocols, focusing on solvent systems, catalysts, and temperature ranges. Use Design of Experiments (DoE) to test variable interactions (e.g., reaction time, molar ratios) and apply statistical tools like ANOVA to identify critical parameters. Replicate studies under controlled conditions to validate reproducibility, documenting deviations in yield/purity .

- Example Table :

| Protocol Source | Solvent System | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Study A (2022) | Ethanol/H₂O | Pd/C | 78 | 95 |

| Study B (2023) | DCM/MeOH | NiCl₂ | 65 | 88 |

Q. Which spectroscopic characterization methods are most effective for verifying the structural integrity of this compound?

- Methodological Answer : Prioritize nuclear magnetic resonance (NMR) for carbon/hydrogen backbone analysis, X-ray diffraction (XRD) for crystallographic validation, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Cross-reference spectral data with computational predictions (e.g., DFT simulations) to resolve ambiguities. Document instrument calibration protocols to minimize experimental error .

Advanced Research Questions

Q. How can researchers resolve contradictory findings regarding this compound's stability under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability studies under controlled parameters (pH, temperature, light exposure) using standardized ICH guidelines. Perform meta-analyses of existing data to identify outliers or methodological inconsistencies. Apply multivariate regression to isolate degradation pathways and validate hypotheses via kinetic modeling. Publish raw datasets to enable peer-driven reproducibility checks .

Q. What computational modeling approaches best predict this compound's interaction mechanisms with biological targets?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) to screen binding affinities with molecular dynamics (MD) simulations (e.g., GROMACS) to assess conformational stability. Validate predictions using in vitro assays (e.g., SPR or ITC for binding kinetics). Cross-validate results against QSAR models to identify structural motifs driving bioactivity. Ensure transparency by sharing simulation parameters and force field choices .

Q. How should researchers design experiments to investigate this compound's catalytic properties while minimizing confounding variables?